Cas no 868680-07-3 (6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate)

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate 化学的及び物理的性質
名前と識別子
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- 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-, 1,2-dihydro-6-methyl-3-nitro-2-oxo-4-pyridinyl ester
- (E)-6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate
- AKOS024612341
- AB00676256-01
- (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
- SR-01000016164
- SR-01000016164-1
- F1826-0086
- 868680-07-3
- 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate
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- インチ: 1S/C16H12N2O7/c1-9-6-13(15(18(21)22)16(20)17-9)25-14(19)5-3-10-2-4-11-12(7-10)24-8-23-11/h2-7H,8H2,1H3,(H,17,20)
- InChIKey: JUASSWCVSVVVGY-UHFFFAOYSA-N
- SMILES: C(OC1C=C(C)NC(=O)C=1[N+]([O-])=O)(=O)C=CC1=CC=C2OCOC2=C1
計算された属性
- 精确分子量: 344.06445073g/mol
- 同位素质量: 344.06445073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 689
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 120Ų
じっけんとくせい
- 密度みつど: 1.51±0.1 g/cm3(Predicted)
- Boiling Point: 527.4±50.0 °C(Predicted)
- 酸度系数(pKa): 6.90±0.10(Predicted)
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1826-0086-20mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate |
868680-07-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1826-0086-10μmol |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate |
868680-07-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1826-0086-25mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate |
868680-07-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1826-0086-3mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate |
868680-07-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1826-0086-4mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate |
868680-07-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1826-0086-40mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate |
868680-07-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1826-0086-30mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate |
868680-07-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1826-0086-50mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate |
868680-07-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1826-0086-2mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate |
868680-07-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1826-0086-1mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate |
868680-07-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoateに関する追加情報
6-Methyl-3-Nitro-2-Oxo-1,2-Dihydropyridin-4-Yl (2E)-3-(2H-1,3-Benzodioxol-5-Yl)Prop-2-Enoate: A Comprehensive Overview
The compound with CAS No. 868680-07-3, known as 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-Yl (2E)-3-(2H-1,3-benzodioxol-5-Yl)prop-2-en-oate, is a complex organic molecule that has garnered significant attention in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a dihydropyridine ring system with a benzodioxole moiety and a nitro group. The dihydropyridine core is a well-known scaffold in medicinal chemistry, often associated with calcium channel blockers and other bioactive compounds. The presence of the benzodioxole group adds further complexity and potential for biological activity.
Recent studies have focused on the synthesis and characterization of this compound, leveraging advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. Researchers have reported that the nitro group plays a critical role in modulating the electronic properties of the molecule, potentially influencing its reactivity and bioavailability. Additionally, the benzodioxole moiety has been shown to enhance the stability of the compound under physiological conditions, making it a promising candidate for drug development.
The dihydropyridine ring system in this compound is particularly interesting due to its ability to undergo various transformations. For instance, recent investigations have explored the conversion of this system into more complex architectures through cyclization reactions. These studies have provided valuable insights into the versatility of dihydropyridines as building blocks in organic synthesis.
From a pharmacological perspective, this compound has been evaluated for its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that it exhibits moderate inhibitory activity against cyclooxygenase enzymes, which are key players in inflammation. Furthermore, its ability to penetrate cellular membranes suggests that it could be effective in targeting intracellular inflammatory pathways.
The synthesis of 6-methyl-3-nitro-2-Oxo... involves a multi-step process that begins with the preparation of the dihydropyridine precursor. This is followed by a series of functional group transformations, including nitration and esterification. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale production.
In terms of applications, this compound holds promise in the development of novel therapeutic agents. Its unique combination of structural features makes it an ideal candidate for further exploration in areas such as oncology and neurodegenerative diseases. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its efficacy and reduce potential side effects.
Moreover, computational studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies have revealed that it has potential interactions with enzymes involved in lipid metabolism and signal transduction pathways. Such findings underscore its potential as a lead compound for drug discovery efforts.
In conclusion, 6-methyl-3-nitro... represents a significant advancement in organic chemistry with promising applications in pharmacology. Its intricate structure and versatile functional groups make it an attractive target for further research and development.
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